4-Ethylphenol-D10 - 352431-18-6

4-Ethylphenol-D10

Catalog Number: EVT-3181231
CAS Number: 352431-18-6
Molecular Formula: C8H10O
Molecular Weight: 132.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While not directly used in food products, 4-Ethylphenol-D10 plays a vital role in food science research, particularly in studying the formation and mitigation of 4-Ethylphenol in food and beverages. [, ]

Applications
  • Investigating 4-Ethylphenol formation: 4-Ethylphenol-D10 can be used as a tracer to study the metabolic pathways leading to 4-Ethylphenol production by microorganisms like Brettanomyces yeasts in wine. [, ] By introducing 4-Ethylphenol-D10 to a system and monitoring its conversion, researchers can gain insights into the enzymatic processes involved.
  • Evaluating mitigation strategies: 4-Ethylphenol-D10 can be utilized to assess the effectiveness of various treatments aimed at removing 4-Ethylphenol from contaminated products. [, , , ] This could involve testing different adsorbent materials or filtration techniques.

Environmental Science

Future Directions
  • Biodegradation studies: 4-Ethylphenol-D10 could be used as a tracer to investigate the biodegradation pathways of 4-Ethylphenol in various environmental matrices, such as soil or water. [] This information is crucial for understanding the environmental fate of this compound.

4-Ethylguaiacol (4-EG)

Compound Description: 4-Ethylguaiacol, similar to 4-EP, is a volatile phenol that contributes to the undesirable "Brett character" in wines contaminated with Dekkera/Brettanomyces yeast [, , , ]. It imparts smoky, spicy, and animal-like aromas []. Like 4-EP, its presence can also be influenced by oak aging, although typically at lower levels [].

Relevance: While not directly derived from 4-EP, 4-Ethylguaiacol is frequently studied alongside 4-EP due to their shared origin from Dekkera/Brettanomyces metabolism and their combined impact on wine aroma [, , , , ]. Many analytical methods simultaneously quantify both compounds, indicating their close relationship in the context of wine spoilage.

4-Ethylphenol Sulfate (4-EPS)

Compound Description: 4-Ethylphenol Sulfate is a metabolized form of 4-EP found in the bloodstream []. Research suggests that high concentrations of 4-EPS are associated with anxiety in autistic individuals, potentially due to its ability to cross the blood-brain barrier and impact brain connectivity [].

4-Ethylcatechol

Compound Description: 4-Ethylcatechol is another volatile phenol identified in red wines affected by Dekkera/Brettanomyces contamination []. It contributes to the undesirable sensory profile associated with these yeasts.

1-(4'-Hydroxyphenyl)ethanol

Compound Description: 1-(4'-Hydroxyphenyl)ethanol is an intermediate compound in the metabolic pathway of 4-EP degradation by certain bacteria, such as Pseudomonas putida JD1 [, , , ]. It is formed by the hydroxylation of 4-EP and is further oxidized to 4-hydroxyacetophenone [, ]. The stereochemistry of this compound and its enzymatic conversion have been studied extensively [, ].

4-Hydroxyacetophenone

Compound Description: 4-Hydroxyacetophenone is another intermediate in the 4-EP degradation pathway utilized by Pseudomonas putida JD1 [, , , ]. It is formed by the oxidation of 1-(4'-hydroxyphenyl)ethanol and subsequently undergoes a Baeyer-Villiger type oxygenation to form 4-hydroxyphenyl acetate [, ].

Properties

CAS Number

352431-18-6

Product Name

4-Ethylphenol-D10

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-(1,1,2,2,2-pentadeuterioethyl)benzene

Molecular Formula

C8H10O

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D/hD

InChI Key

HXDOZKJGKXYMEW-SQSZMTOTSA-N

SMILES

CCC1=CC=C(C=C1)O

Canonical SMILES

CCC1=CC=C(C=C1)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H]

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